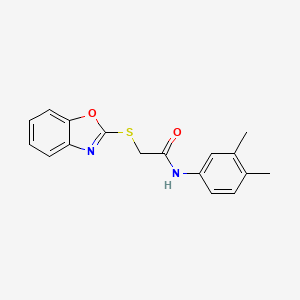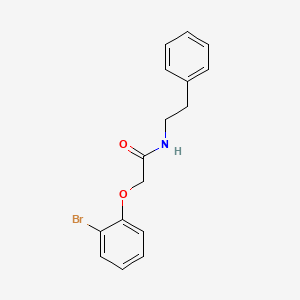![molecular formula C15H22ClN3O3 B5577334 (3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is part of a class of chemicals that involve piperidine and pyrazole groups, often studied for their potential in various applications due to their unique chemical structure and properties. Research in this area focuses on synthesizing new compounds with potential therapeutic applications, exploring their molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of related compounds has been reported through methods involving nucleophilic aromatic substitution, hydrogenation, and iodination steps for key intermediates in drug synthesis like Crizotinib (Fussell et al., 2012). Such methodologies underscore the complexity and the precise conditions required to synthesize compounds with specific configurations and functionalities.
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to determine the conformation and configuration of the compound. For closely related compounds, studies have shown that the spatial arrangement of atoms and functional groups significantly impacts their interaction with biological targets (Shim et al., 2002). The detailed molecular structure is crucial for understanding the compound's potential interactions and activities.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups. Research on analogues has explored their reactivity and interactions with receptors, highlighting the role of the pyrazole and piperidine groups in determining the compounds' biological activities and selectivity (Murineddu et al., 2005). These studies provide insight into how modifications to the chemical structure can alter the compound's properties and potential applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for understanding the compound's behavior under different conditions. While specific data on the compound might not be readily available, related research emphasizes the importance of these properties in the synthesis, storage, and application of similar chemicals.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with various reagents, are pivotal for predicting how the compound interacts in chemical and biological systems. Studies on similar compounds have investigated their binding affinities and mechanism of action, providing a foundation for understanding the chemical behavior of new compounds (Kumar et al., 2004).
Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
One significant application of compounds similar to (3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol is in the inhibition of Aurora kinases, which are a group of enzymes that play a crucial role in cell division. Compounds structurally related to this chemical have been studied for their potential to inhibit Aurora kinases, making them useful in cancer treatment research (ロバート ヘンリー,ジェームズ, 2006).
Dopamine Receptor Affinity
Research has also explored the affinity of related compounds for human dopamine D4 receptors. Such studies are relevant in the context of neurological disorders and potentially for the treatment of conditions like schizophrenia and Parkinson's disease. Certain compounds with a structure similar to the given chemical showed moderate affinity and selectivity for dopamine receptors, indicating potential for further investigation in neuropharmacology (M. Rowley et al., 1997).
CB1 Cannabinoid Receptor Interaction
Another area of research is the interaction with the CB1 cannabinoid receptor. Compounds structurally similar have been used to study their binding and antagonist activity at this receptor. This research is crucial for understanding the pharmacological properties of cannabinoids and developing treatments for disorders related to the endocannabinoid system (J. Shim et al., 2002).
Molecular Conformation Studies
Research into the molecular conformations of compounds like (3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol is significant for understanding their chemical behavior and interactions. Studies on similar compounds have provided insights into the preferred molecular conformations in different environments, which is essential for drug design and development (A. Alvarez-Larena et al., 1995).
Synthesis and Modification for Therapeutic Applications
The synthesis and modification of compounds structurally related to (3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol have been studied extensively. These studies are crucial for the development of new pharmaceuticals, with a focus on improving efficacy, selectivity, and reducing side effects. For instance, modifications in the pyrazole structure have been investigated for their impact on cannabinoid receptor antagonism (R. Lan et al., 1999).
properties
IUPAC Name |
(4-chloro-1H-pyrazol-5-yl)-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-10-9-19(14(20)13-12(16)8-17-18-13)5-4-15(10,21)11-2-6-22-7-3-11/h8,10-11,21H,2-7,9H2,1H3,(H,17,18)/t10-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYOXCZIGWTCY-BMIGLBTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=C(C=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=C(C=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)